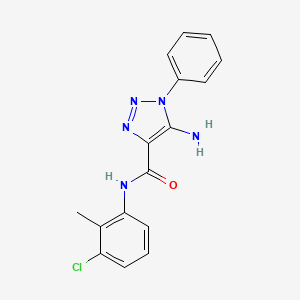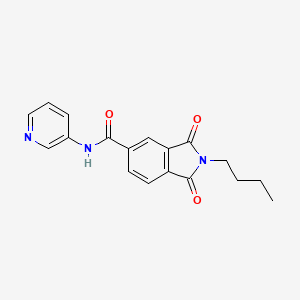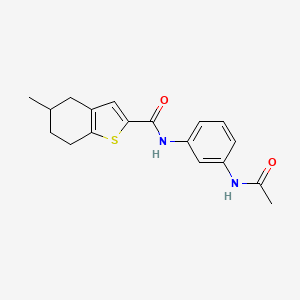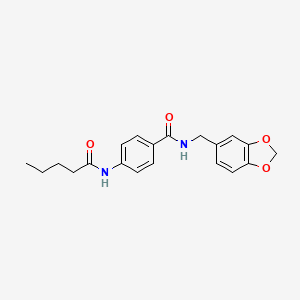![molecular formula C27H24N2O3 B4563981 3-(2-oxo-2H-chromen-3-yl)-N-[2-(piperidin-1-yl)phenyl]benzamide](/img/structure/B4563981.png)
3-(2-oxo-2H-chromen-3-yl)-N-[2-(piperidin-1-yl)phenyl]benzamide
Overview
Description
3-(2-oxo-2H-chromen-3-yl)-N-[2-(piperidin-1-yl)phenyl]benzamide is a complex organic compound that belongs to the class of chromenyl derivatives This compound is characterized by the presence of a chromenyl group, a piperidinyl group, and a benzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-oxo-2H-chromen-3-yl)-N-[2-(piperidin-1-yl)phenyl]benzamide typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the cyclocondensation of 4-oxo-4H-chromen-3-carbaldehydes with coumarin-3-acetic acids under mild conditions. This reaction proceeds through aldol condensation followed by intramolecular lactonization to form the chromenyl skeleton .
Further functionalization of the chromenyl intermediate with piperidinyl and benzamide groups is achieved through nucleophilic substitution reactions. The reaction conditions often involve the use of organic solvents such as dimethyl sulfoxide (DMSO) and catalysts like triethylamine to facilitate the substitution reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the compound. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale production.
Chemical Reactions Analysis
Types of Reactions
3-(2-oxo-2H-chromen-3-yl)-N-[2-(piperidin-1-yl)phenyl]benzamide undergoes various chemical reactions, including:
Oxidation: The chromenyl group can be oxidized to form quinone derivatives.
Reduction: The carbonyl groups in the chromenyl and benzamide moieties can be reduced to alcohols or amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the chromenyl or piperidinyl rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Nucleophiles like amines, alcohols, and thiols can be used under basic conditions with catalysts like triethylamine.
Major Products Formed
The major products formed from these reactions include quinone derivatives, alcohols, amines, and various substituted chromenyl compounds. These products can have diverse applications in medicinal chemistry and material science.
Scientific Research Applications
Mechanism of Action
The mechanism of action of 3-(2-oxo-2H-chromen-3-yl)-N-[2-(piperidin-1-yl)phenyl]benzamide involves its interaction with specific molecular targets and pathways. The chromenyl group can interact with DNA and proteins, leading to the inhibition of key enzymes and signaling pathways involved in cell proliferation and survival . The piperidinyl group enhances the compound’s binding affinity and selectivity towards its molecular targets .
Comparison with Similar Compounds
Similar Compounds
- 3-(2-oxo-2H-chromen-3-yl)benzoate
- 3-(2-oxo-2H-chromen-3-yl)-benzoyl chloride
- 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline
Uniqueness
Compared to similar compounds, 3-(2-oxo-2H-chromen-3-yl)-N-[2-(piperidin-1-yl)phenyl]benzamide exhibits unique structural features that contribute to its enhanced biological activity and versatility in chemical synthesis. The presence of the piperidinyl group provides additional sites for functionalization and improves the compound’s pharmacokinetic properties .
Properties
IUPAC Name |
3-(2-oxochromen-3-yl)-N-(2-piperidin-1-ylphenyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H24N2O3/c30-26(28-23-12-3-4-13-24(23)29-15-6-1-7-16-29)21-11-8-10-19(17-21)22-18-20-9-2-5-14-25(20)32-27(22)31/h2-5,8-14,17-18H,1,6-7,15-16H2,(H,28,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXHKNJMTCCPLBO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=CC=CC=C2NC(=O)C3=CC=CC(=C3)C4=CC5=CC=CC=C5OC4=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H24N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![methyl 4-{[2-(4-butoxyphenyl)-6-oxo[1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene]methyl}benzoate](/img/structure/B4563902.png)
![N-{2-[(2-chloro-6-fluorobenzyl)sulfanyl]ethyl}methanesulfonamide](/img/structure/B4563916.png)

![N-phenyl-2-{5-[(4-propylphenoxy)methyl]-2-furoyl}hydrazinecarboxamide](/img/structure/B4563928.png)
![2-[(5-methyl-3-thienyl)carbonyl]-N-phenylhydrazinecarbothioamide](/img/structure/B4563932.png)
![3-[4-(benzyloxy)-3-methoxyphenyl]-N-1-naphthylacrylamide](/img/structure/B4563938.png)
![4-Benzoylbenzyl 2-{[2-(benzoylamino)acetyl]amino}acetate](/img/structure/B4563953.png)

![5-{[4-(DIFLUOROMETHOXY)ANILINO]CARBONYL}-1-METHYL-1H-PYRAZOLE-4-CARBOXYLIC ACID](/img/structure/B4563965.png)


![4-chloro-N-[1-(2,4-dichlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-1-methyl-1H-pyrazole-3-carboxamide](/img/structure/B4563984.png)
![N-(4-{[4-(2-fluorophenyl)-1-piperazinyl]carbonyl}phenyl)ethanesulfonamide](/img/structure/B4563989.png)
![ethyl {4-[(3-butyl-2,4-dioxo-1,3-thiazolidin-5-ylidene)methyl]-2-chlorophenoxy}acetate](/img/structure/B4563996.png)
